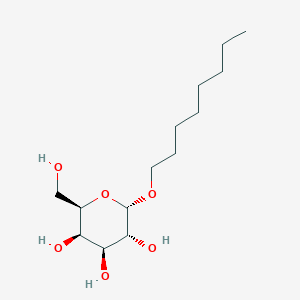

octyl alpha-D-galactopyranoside

Description

Foundational Context of Glycosides in Biological and Chemical Systems

Glycosides are a vast and diverse class of molecules in which a sugar molecule is linked to a non-sugar functional group, known as an aglycone, through a glycosidic bond. wikipedia.org This bond is formed between the anomeric carbon of the sugar and a functional group of the aglycone. wikipedia.org The sugar component is referred to as the glycone. wikipedia.org

In biological systems, glycosides play a plethora of critical roles. numberanalytics.com Many plants store chemicals as inactive glycosides, which can be activated by enzymatic hydrolysis to release the active compound for defense against herbivores. wikipedia.org For instance, cyanogenic glycosides can release toxic hydrogen cyanide when a plant is attacked. wikipedia.orgnumberanalytics.com In animals, including humans, toxic substances are often attached to sugar molecules, like glucuronic acid, to increase their water solubility and facilitate their excretion from the body. wikipedia.org

Glycosides are also integral to cell-cell interactions, protein modification, and cellular metabolism. numberanalytics.com They are found on the cell surface as glycoproteins and glycolipids, where they are involved in processes like cell adhesion and immune surveillance. taylorandfrancis.com The diverse biological activities of glycosides have led to their use in medicine, with examples including cardiac glycosides for treating heart conditions and certain glycosides that help manage type 2 diabetes. ebsco.com

Research Significance of Alkyl Glycosides as Amphiphilic Molecules

Alkyl glycosides are a specific class of glycosides where the aglycone is an alkyl group. These molecules are amphiphilic, possessing a hydrophilic (water-loving) sugar head and a hydrophobic (water-repelling) alkyl tail. ontosight.ai This dual nature makes them effective surfactants, molecules that lower the surface tension between two liquids or between a liquid and a solid.

The amphiphilic character of alkyl glycosides is central to their importance in research. At low concentrations, they exist as monomers in solution, but above a certain concentration, known as the critical micelle concentration (CMC), they self-assemble into organized structures called micelles. nih.gov This property is invaluable for the solubilization and purification of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature. The alkyl glycoside micelles can encapsulate the hydrophobic regions of the protein, effectively extracting it from the cell membrane and keeping it in a soluble, and often functional, state.

The properties of alkyl glycosides, such as their ability to form micelles and their surface activity, are influenced by the length of the alkyl chain and the nature of the sugar headgroup. nih.gov For example, increasing the length of the alkyl chain generally increases the surface activity at the air-water interface. nih.gov Researchers can select or synthesize alkyl glycosides with specific chain lengths and sugar moieties to optimize them for particular applications.

Scope and Research Focus on Octyl α-D-Galactopyranoside and its Analogues

Octyl α-D-galactopyranoside is a prime example of an alkyl glycoside widely used in research. Its specific combination of an eight-carbon (octyl) alkyl chain and a galactose sugar head gives it a well-balanced amphiphilic character, making it an effective but gentle non-ionic detergent. This makes it particularly suitable for solubilizing and stabilizing membrane proteins for structural and functional studies, including X-ray crystallography and NMR spectroscopy.

Research involving octyl α-D-galactopyranoside often focuses on its application in membrane biochemistry. For instance, it has been utilized in studies to assess mesogenic structures with interdigitizing alkyl chains and in investigations of recirculation procedures involving product crystallization. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11+,12+,13-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-HTOAHKCRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Octyl α D Galactopyranoside and Derivatives

Chemical Synthesis Routes to α-D-Galactopyranosides

The chemical synthesis of α-D-galactopyranosides, including the octyl analogue, presents challenges in controlling the stereochemistry at the anomeric center. Various strategies have been developed to favor the formation of the α-anomer over the thermodynamically more stable β-anomer.

Multi-Step Glycosylation Strategies: Acetylation, Anomeric Coupling, and Deprotection

A common and effective route for the synthesis of alkyl α-D-galactopyranosides involves a three-step process: per-acetylation of the galactose, glycosidic bond formation with the desired alcohol, and subsequent deprotection of the hydroxyl groups.

The initial step involves the acetylation of D-galactose to produce D-galactose pentaacetate. This protected intermediate is then reacted with n-octanol in the presence of a Lewis acid catalyst, such as stannic chloride, to form the anomeric bond. This coupling reaction is a critical step where the stereoselectivity towards the α-anomer is controlled. The use of stannic chloride as a catalyst has been shown to favor the formation of the α-glycosidic linkage. Finally, the acetyl protecting groups are removed, typically through a deprotection reaction, to yield the final product, octyl α-D-galactopyranoside. researchgate.net

This multi-step approach allows for the efficient production of octyl α-D-galactopyranoside and other alkyl α-D-galactopyranosides with varying alkyl chain lengths. The physicochemical properties of the resulting compounds, such as their critical micelle concentration (CMC) and surface tension, are influenced by the length of the alkyl chain. researchgate.net

Table 1: Physicochemical Properties of Alkyl α-D-Galactopyranosides

| Alkyl Chain Length | Compound Name | Critical Micelle Concentration (CMC) (mmol/L) | Surface Tension at CMC (mN/m) |

| C6 | Hexyl α-D-galactopyranoside | - | - |

| C7 | Heptyl α-D-galactopyranoside | - | - |

| C8 | Octyl α-D-galactopyranoside | - | - |

| C9 | Nonyl α-D-galactopyranoside | - | - |

| C10 | Decyl α-D-galactopyranoside | - | - |

Note: Specific values for CMC and surface tension for each compound would be populated from the source data.

Trichloroacetimidate (B1259523) Method for Alkyl β-D-Galactopyranosides and Comparative Anomer Synthesis

The trichloroacetimidate method is a powerful and widely used technique for the formation of glycosidic bonds. wikipedia.org In the context of galactoside synthesis, it typically involves the reaction of a glycosyl trichloroacetimidate donor with an alcohol acceptor in the presence of a Lewis acid promoter.

For the synthesis of alkyl β-D-galactopyranosides, D-galactose is first per-acetylated and then converted to the corresponding 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate donor. libretexts.org This donor can then react with an alcohol, such as n-octanol, to yield the β-glycoside. The stereochemical outcome of the reaction is influenced by the solvent and the nature of the protecting groups on the sugar.

While this method is well-established for the synthesis of β-anomers, achieving a high yield of the α-anomer requires specific conditions. The formation of the α-glycosidic linkage can be promoted by using non-participating protecting groups on the C-2 hydroxyl group of the galactose donor and by carefully selecting the reaction solvent and promoter. This allows for a comparative synthesis of both anomers by modifying the reaction parameters. The trichloroacetimidate method has been successfully applied to the synthesis of various glycopeptides containing β-D-galactopyranosyl units. nih.govscilit.com

Stereoselective Synthesis of C-Octyl-α-Glycopyranosides via Alkynylation

A stereoselective route to C-octyl-α-glycopyranosides, which are derivatives of octyl α-D-galactopyranoside where the anomeric oxygen is replaced by a methylene (B1212753) group, has been developed using an alkynylation strategy. This method provides a stable analogue of the parent O-glycoside.

The synthesis begins with a protected galactal, which undergoes a series of transformations to introduce an alkyne group at the anomeric center. This key alkynylation step is achieved with high α-stereoselectivity. The resulting C-(D-galactopyranosyl)octyne can then be subjected to conventional deprotection and saturation of the triple bond to afford the desired C-octyl-α-glycopyranoside. This methodology offers a robust way to access C-glycoside mimetics with defined stereochemistry at the anomeric position.

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalytic methods offer an attractive alternative to chemical synthesis, often providing high stereoselectivity under mild reaction conditions. Enzymes, particularly β-galactosidases, have been extensively explored for the synthesis of galactosides.

β-Galactosidase-Catalyzed Transglycosylation in Reverse Micelle Systems

The enzymatic synthesis of alkyl galactosides can be carried out through transglycosylation reactions catalyzed by β-galactosidase. In this process, the enzyme transfers a galactose unit from a donor substrate, such as lactose (B1674315), to an acceptor alcohol, like n-octanol.

Enhanced Bioconversion using Spore-Displayed β-Galactosidase in Non-Aqueous Media

To improve the efficiency of biocatalytic synthesis, researchers have developed novel enzyme immobilization techniques. One such method involves displaying β-galactosidase on the surface of Bacillus subtilis spores. researchgate.net This spore-displayed enzyme system has shown remarkable stability and activity in non-aqueous media, making it highly suitable for the synthesis of octyl-β-D-galactopyranoside.

In this system, the reaction is typically carried out in a mixture of buffer, n-octanol, and a co-solvent. The spore-displayed β-galactosidase catalyzes the transglycosylation from lactose to n-octanol, leading to the formation of octyl-β-D-galactopyranoside. This method has been reported to achieve significantly higher yields compared to other bioconversion processes, including those employing reverse micelles. researchgate.net The enhanced performance is attributed to the high stability of the enzyme on the spore surface and the favorable reaction environment provided by the non-aqueous medium.

Table 2: Comparison of Biocatalytic Synthesis Methods for Octyl-β-D-galactopyranoside

| Method | Enzyme | Key Features | Reported Yield |

| Reverse Micelle System | β-Galactosidase | Nanosized water pools in organic solvent, solubilizes hydrophobic substrates | Lower compared to spore-displayed system |

| Spore-Displayed Enzyme | β-Galactosidase from Bacillus subtilis | High enzyme stability, reaction in non-aqueous media | Significantly higher yields |

Influence of Co-solvents on Enzymatic Synthesis Efficiency and Yield

The enzymatic synthesis of alkyl galactosides, including octyl α-D-galactopyranoside, is significantly influenced by the reaction medium. The use of co-solvents in an aqueous-organic biphasic system is a key strategy to enhance reaction efficiency and yield. Co-solvents primarily function to increase the solubility of the non-polar substrates (like n-octanol) in the aqueous phase where the enzyme is active, and to reduce the water activity (aW) of the medium, which suppresses the competing and undesirable hydrolytic side reactions. researchgate.netnih.gov

Research into the enzymatic synthesis of the related compound, octyl-β-d-galactopyranoside, has demonstrated the profound impact of co-solvent selection. In one study, 1,2-dimethoxyethane (B42094) (DME), an amphiphilic co-solvent, was shown to be particularly effective. nih.gov The use of 50% (v/v) DME was found to be optimal for the transgalactosylation efficiency and conversion when using a spore-displayed β-galactosidase. nih.gov This system, comprising a phosphate (B84403) buffer, n-octanol, and DME, achieved a product yield of 33.7 mM over 24 hours. nih.gov The stability of the enzyme in the presence of the co-solvent is a critical factor; the spore-displayed β-galactosidase was found to be stable in DME. nih.gov

Similarly, the use of acetone (B3395972) as a co-solvent has been studied for the synthesis of butyl-β-galactoside. nih.gov Acetone can have a detrimental effect on enzyme stability at higher temperatures (e.g., 50°C), but at lower temperatures (30°C), it can significantly boost yield. nih.gov A mixture containing 30% acetone and 50% 1-butanol (B46404) in an aqueous solution resulted in a very high reaction yield of 0.98 mol mol⁻¹, largely by creating a single-phase reaction medium that increases the concentration of the alcohol substrate and reduces water activity. nih.gov The addition of 30% (v/v) acetone was also found to increase the yield in hexyl-β-galactoside synthesis by reducing secondary hydrolysis of the product. nih.gov

However, the interaction between the enzyme and co-solvent is complex. Studies on immobilized β-galactosidase with co-solvents such as N,N-dimethylformamide (DMF), ethanol, and dioxane have shown that while immobilization can enhance stability, high concentrations of some co-solvents can lead to enzyme deactivation. researchgate.net

Table 1: Effect of Co-solvents on Enzymatic Synthesis of Alkyl Galactosides

| Co-solvent | Enzyme System | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| 1,2-Dimethoxyethane (DME) | Spore-displayed β-galactosidase | Lactose, n-octanol | Optimal at 50% (v/v) DME, yielding 33.7 mM of octyl-galactoside. nih.gov | nih.gov |

| Acetone | Aspergillus oryzae β-galactosidase | Lactose, 1-butanol | Yield of 0.98 mol mol⁻¹ at 30°C in a single-phase system. nih.gov | nih.gov |

| Acetone | Aspergillus oryzae β-galactosidase | Lactose, hexanol | Addition of 30% (v/v) acetone increased yield by decreasing product hydrolysis. nih.gov | nih.gov |

Functional Derivatization and Chemical Modification

Synthesis of Acylated Galactopyranoside Esters for Structure-Activity Relationship Studies

The functional derivatization of galactopyranosides, particularly through acylation to form esters, is a critical strategy for conducting structure-activity relationship (SAR) studies. nih.gov Such studies aim to understand how modifications to the chemical structure, such as the position and chain length of ester groups, affect the biological activity of the molecule. nih.gov Galactopyranoside-based esters are investigated for a range of biological activities, including antimicrobial and enzyme-inhibiting properties. nih.gov

A common synthetic approach involves the selective acylation of the hydroxyl groups on the galactose ring. For instance, to generate novel antimicrobial agents, methyl α-D-galactopyranoside (MDG) can be used as a starting material. nih.gov Through controlled reactions, specific hydroxyl groups can be targeted. One-step unimolar valeroylation of MDG, for example, primarily yields the 6-O-valeroate derivative. nih.gov This primary ester can then be further functionalized. Employing reagents like acetic anhydride, hexanoyl chloride, and octanoyl chloride allows for the introduction of various saturated ester chains (from 2 to 8 carbons) onto the remaining hydroxyl groups (positions 2, 3, and 4). nih.gov

The resulting library of acylated galactopyranoside esters can then be screened for biological activity. In one such study, the synthesized MDG esters were evaluated for their antimicrobial properties, with results indicating that they possessed more potent antifungal than antibacterial activities. nih.gov The SAR analysis revealed that both the position of the acyl group and its chain length were crucial for the observed activity. nih.gov This systematic approach of synthesizing a series of structurally related derivatives is fundamental to optimizing the biological efficacy of carbohydrate-based compounds. nih.govnih.gov

Table 2: Synthesis of Acylated Methyl α-D-Galactopyranoside Esters for SAR

| Starting Material | Acylating Agent | Position(s) Acylated | Purpose of Synthesis | Reference |

|---|---|---|---|---|

| Methyl α-D-galactopyranoside (MDG) | Valeroyl chloride | 6-OH | Creation of a primary ester intermediate. | nih.gov |

| 6-O-valeroate of MDG | Acetic anhydride | 2,3,4-OH | Introduction of short-chain (2C) esters. | nih.gov |

| 6-O-valeroate of MDG | Hexanoyl chloride | 2,3,4-OH | Introduction of medium-chain (6C) esters. | nih.gov |

Co-Crystallization Strategies with Pharmaceutical Agents using Galactopyranoside Derivatives

Co-crystallization is a crystal engineering technique used to modify and enhance the physicochemical properties of active pharmaceutical ingredients (APIs). nih.govnih.gov A co-crystal is a single crystalline material composed of two or more different molecular components, typically the API and a neutral "co-former," which are solid at ambient temperature and held together by non-ionic interactions. mdpi.comcrystalpharmatech.com The primary goal of forming pharmaceutical co-crystals is to improve properties such as solubility, dissolution rate, stability (including hygroscopicity), and bioavailability without altering the chemical structure of the API itself. nih.govnih.govresearchgate.net

Galactopyranoside derivatives, including octyl α-D-galactopyranoside, represent promising candidates as co-formers. The sugar moiety possesses multiple hydroxyl (-OH) groups that are excellent hydrogen bond donors and acceptors. actascientific.com This functional group complementarity is essential for forming stable co-crystals with APIs that have their own hydrogen-bonding capabilities (e.g., amides, carboxylic acids, amines). nih.gov The formation of a co-crystal versus a salt is generally predicted by the difference in pKa values between the API and the co-former; a small difference (typically less than 2) favors co-crystal formation. nih.gov

The strategy involves screening various galactopyranoside derivatives against a target API using methods like solvent evaporation or grinding. researchgate.net The resulting solids are then analyzed using techniques such as Differential Scanning Calorimetry (DSC) and X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline phase distinct from the individual components. nih.govyoutube.com By systematically pairing APIs with sugar-based co-formers, it is possible to create novel solid forms of drugs with a more desirable therapeutic profile. youtube.com For instance, co-crystals formed with sweeteners like saccharin (B28170) (which has hydrogen bonding groups similar to sugars) have been shown to improve the dissolution profile and mask the bitter taste of certain drugs. actascientific.comyoutube.com This highlights the potential of using safe and biocompatible galactopyranoside derivatives to engineer superior pharmaceutical products. crystalpharmatech.com

Advanced Spectroscopic and Physico Chemical Characterization in Glycoside Research

Chromatographic and Spectroscopic Purity Assessment

Ensuring the purity of octyl α-D-galactopyranoside is a prerequisite for accurate characterization of its physico-chemical properties. High-performance liquid chromatography is a key technique for this purpose.

High-Performance Liquid Chromatography (HPLC) for Anomeric Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial method for determining the anomeric purity of glycosides like octyl α-D-galactopyranoside. This technique separates the α- and β-anomers, allowing for their quantification. For instance, commercially available n-octyl-β-D-galactopyranoside is often analyzed by HPLC to confirm a high purity level, typically ≥ 99% for the β-anomer with the α-anomer content being less than 2%. moleculardimensions.com This level of purity is essential for studies where the specific stereochemistry of the anomeric center is expected to influence the molecule's behavior, such as in micelle formation and protein interaction studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Supramolecular Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the structure and dynamics of molecules in solution. For octyl α-D-galactopyranoside, specific NMR methods are employed to investigate its self-assembly into supramolecular structures like micelles and its behavior in different solvent environments.

Diffusion NMR Spectroscopy for Hydrodynamic Radii of Glycomicelles

Diffusion-ordered NMR spectroscopy (DOSY) is instrumental in determining the hydrodynamic radii of glycomicelles formed by octyl α-D-galactopyranoside. rsc.org This technique measures the diffusion coefficients of molecules in solution. researchgate.net As the glycoside molecules aggregate to form micelles above their critical micelle concentration (cmc), their diffusion coefficient decreases significantly. researchgate.net By analyzing the concentration-dependent diffusion coefficients, the transition from the monomeric to the micellar state can be observed. researchgate.net These studies are part of a broader investigation into how the anomeric configuration (α vs. β) and the epimeric configuration of the sugar headgroup influence the supramolecular characteristics of the resulting glycomicelles. rsc.org

Deuterium (B1214612) NMR for Investigating Lyotropic Phase Behavior in D₂O

The lyotropic phase behavior of octyl α-D-galactopyranoside in deuterium oxide (D₂O) has been investigated using deuterium (²H) NMR. researchgate.net This technique monitors the D₂O spectra to identify and characterize different liquid crystalline phases, such as lamellar (Lα) phases. researchgate.net For n-octyl α-D-galactopyranoside, the partial binary phase diagram in D₂O has been constructed and confirmed using a combination of small- and wide-angle X-ray scattering and ²H NMR. researchgate.net

A key parameter determined from these studies is the average number of bound water molecules per headgroup in the lamellar phase. For octyl α-D-galactopyranoside, which has four hydroxyl groups, the number of bound water molecules is approximately 1.5-2.0. researchgate.net This value is considered low, suggesting that a significant number of the hydroxyl groups are involved in strong intralayer hydrogen bonding, which helps to stabilize the lipid assembly. researchgate.netnih.gov

Calorimetric Techniques for Thermodynamic and Phase Behavior Analysis

Calorimetric methods are essential for characterizing the thermodynamics of processes such as micelle formation. Isothermal titration calorimetry, in particular, provides detailed information about the energetic changes that occur upon self-assembly.

Isothermal Titration Calorimetry (ITC) for Micellization Thermodynamics

Isothermal Titration Calorimetry (ITC) is a standard and powerful technique used to determine the thermodynamic parameters associated with the formation of micelles by octyl α-D-galactopyranoside. rsc.orgtainstruments.com This method directly measures the heat changes that occur during the titration of a concentrated solution of the glycoside into water or buffer. mdpi.com The resulting titration curve allows for the determination of the critical micelle concentration (cmc) and the enthalpy of micellization (ΔH_mic). rsc.orgmdpi.com

From these primary measurements, other key thermodynamic parameters such as the Gibbs free energy (ΔG_mic) and entropy (ΔS_mic) of micellization can be calculated. These thermodynamic data provide a comprehensive understanding of the driving forces behind the self-assembly process. tainstruments.comnih.gov Studies comparing a series of octyl α- and β-glycosides, including the galacto- configuration, have been conducted to understand the influence of the anomeric and epimeric configuration of the sugar headgroup on the thermodynamics of micelle formation. rsc.org For instance, a carbohydrate-specific dependency of cmc values was observed, with the order being cmc(αMan) ≈ cmc(αGlc) < cmc(αGal). rsc.org

Table of Thermodynamic Parameters for Micellization of Octyl α-D-galactopyranoside

| Parameter | Description |

| cmc | Critical Micelle Concentration |

| ΔH_mic | Enthalpy of Micellization |

| ΔG_mic | Gibbs Free Energy of Micellization |

| ΔS_mic | Entropy of Micellization |

Differential Scanning Calorimetry (DSC) in Cryogenic and Thermal Stability Research

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal properties of materials, including the study of cryogenic and thermal stability of glycosides like octyl alpha-D-galactopyranoside. nih.gov DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of transition temperatures and enthalpies, providing insights into the stability of the compound under various thermal conditions.

In the context of this compound, DSC studies can reveal crucial information about its phase behavior. For instance, the anhydrous crystal of a related compound, octyl-β-D-galactoside, has been shown to undergo a continuous structural change from a high-symmetry to a low-symmetry crystal lattice as the temperature decreases, a phenomenon driven by strengthened hydrogen bonding interactions. researchgate.net DSC can precisely measure the temperatures and energy changes associated with such solid-solid phase transitions.

Furthermore, DSC is instrumental in characterizing the thermotropic phase transitions of alkyl-glycosides. For example, the crystal structures of octyl alpha-D-glucopyranoside monohydrate and hemihydrate transform into a smectic A liquid crystal at 72.3°C, with a clearing point at 116.5°C. nih.gov DSC thermograms would clearly depict these transitions as endothermic peaks, allowing for the precise determination of the transition temperatures and the associated enthalpy changes. The appearance of an endothermic peak during freeze-thawing processes in an octyl-galactoside-water binary system, as observed through thermal analysis, indicates a higher tendency for crystallization precipitation compared to its glucose analogue under similar conditions. researchgate.net

The data obtainable from DSC experiments on this compound would be critical for understanding its stability during storage at low temperatures (cryogenic stability) and its behavior upon heating (thermal stability). This information is vital for applications where the compound might be subjected to temperature fluctuations.

Table 1: Illustrative DSC Data for an Alkyl-Glycoside

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Crystal-to-Liquid Crystal | 70.1 | 72.3 | 120.5 |

| Liquid Crystal Clearing | 115.2 | 116.5 | 5.8 |

Note: This table is illustrative and based on data for a related compound, octyl alpha-D-glucopyranoside. Actual values for this compound may vary.

X-ray Scattering for Liquid Crystalline Phase Structure Determination

X-ray scattering is an indispensable technique for elucidating the structure of liquid crystalline phases formed by amphiphilic molecules such as this compound. The periodic arrangement of molecules in these phases diffracts X-rays in a characteristic manner, providing information about the symmetry and dimensions of the mesophase.

Small- and Wide-Angle X-ray Scattering (SAXS/WAXS) for Binary Phase Diagrams

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are powerful methods for characterizing the rich phase behavior of this compound when mixed with a solvent, typically water, to form binary systems. uu.nl These techniques allow for the construction of detailed phase diagrams that map the different liquid crystalline structures as a function of concentration and temperature.

For instance, studies on the related n-octyl 1-O-beta-D-glucopyranoside have shown that upon increasing solvation with water, it exhibits a sequence of liquid crystal phases. nih.gov X-ray diffraction patterns revealed a one-dimensional lamellar phase, a three-dimensional face-centered cubic phase, and a two-dimensional hexagonal phase, before forming a micellar solution. nih.gov Similar detailed phase analysis would be achievable for this compound using SAXS/WAXS.

The binary phase diagrams of n-octyl-α-D-glucoside/water and n-octyl-β-D-glucoside/water systems have been shown to be distinctly different, highlighting the subtle influence of the anomeric configuration on the self-assembly behavior. researchgate.net A similar detailed investigation of the this compound/water system using SAXS/WAXS would be crucial to fully understand its lyotropic liquid crystalline properties.

Table 2: Representative X-ray Diffraction Data for n-Octyl 1-O-beta-D-glucopyranoside/Water System

| Liquid Crystalline Phase | Diffraction Type | Lattice Parameter (Å) |

| Lamellar | One-dimensional | d = 28.4 |

| Cubic | Three-dimensional (face-centered) | a = 51.2 |

| Hexagonal | Two-dimensional | a = b = 36.7 |

| Micellar Solution | Distribution Maximum | d = 33.8 |

Note: This table is based on data for a related compound and serves as an example of the type of information that can be obtained for this compound.

Vibrational and Solid-State Spectroscopies for Co-Crystal Characterization

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, can significantly alter the physicochemical properties of a compound. Vibrational and solid-state spectroscopic techniques are invaluable for the characterization of co-crystals involving this compound.

Fourier Transform Near-Infrared (FT-NIR) and Raman (FT-Raman) Spectrometry

Fourier Transform Near-Infrared (FT-NIR) and Fourier Transform Raman (FT-Raman) spectrometry are non-destructive vibrational spectroscopy techniques that provide detailed information about the molecular structure and intermolecular interactions within a crystal lattice. They are particularly sensitive to changes in hydrogen bonding, which is a key interaction in the formation of glycoside co-crystals.

In the context of co-crystal characterization, FT-NIR and FT-Raman can be used to:

Identify the formation of a new crystalline phase by comparing the spectra of the co-crystal with those of the individual components.

Probe changes in the vibrational modes of the hydroxyl groups of the galactose moiety and the glycosidic linkage upon co-crystal formation.

Detect shifts in the C-H stretching and bending vibrations of the octyl chain, indicating changes in its conformation and packing.

For example, a study on octyl-β-D-galactoside used Fourier Transform Infrared (FTIR) spectroscopy, a related technique, to investigate temperature-dependent and hydration characteristics, revealing insights into the hydrogen bonding network. researchgate.net Similar detailed analysis using FT-NIR and FT-Raman would be highly beneficial for characterizing co-crystals of this compound.

Solid-State Nuclear Magnetic Resonance (SS-NMR) for Co-crystal Analysis

Solid-State Nuclear Magnetic Resonance (SS-NMR) is a powerful technique for the atomic-level characterization of crystalline and amorphous solids. mdpi.com It is particularly well-suited for studying co-crystals as it can provide information about the local environment of specific nuclei (e.g., ¹³C, ¹H) within the crystal lattice. nih.gov

For the analysis of this compound co-crystals, SS-NMR can be employed to:

Confirm the presence of both components in a single phase through cross-polarization magic-angle spinning (CP-MAS) experiments.

Determine the stoichiometry of the co-crystal by integrating the signals from the different molecules.

Probe the intermolecular interactions and spatial proximities between the co-former and the glycoside using techniques like 2D heteronuclear correlation (HETCOR) spectroscopy.

Investigate changes in the conformation and dynamics of the octyl chain and the galactose ring upon co-crystal formation. researchgate.net

The ability of SS-NMR to distinguish between different polymorphic forms and to characterize molecular motion makes it an essential tool for the comprehensive analysis of this compound co-crystals. nih.govresearchgate.net

Supramolecular Organization and Interfacial Phenomena of Alkyl Galactopyranosides

Micellar Systems and Self-Assembly Properties

The formation of micelles is a hallmark of surfactant behavior in solution, representing a critical transition from individual molecules (unimers) to organized aggregates. This process is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrocarbon tails and water.

The critical micelle concentration (CMC) is the specific concentration of a surfactant above which micelles begin to form. wikipedia.org Below the CMC, the surfactant molecules exist primarily as monomers in the solution, and some adsorb at the air-water interface, causing a sharp decrease in surface tension. wikipedia.org Once the CMC is reached, the interface becomes saturated, and additional surfactant molecules aggregate to form micelles, leading to a plateau or a much smaller change in surface tension with increasing concentration. wikipedia.org The CMC is a fundamental characteristic of any surfactant. wikipedia.org

Several methods are employed to determine the CMC, each monitoring a different physical property of the solution that changes abruptly at the point of micelle formation.

Surface Tensiometry : This is a classic method that involves plotting surface tension against the logarithm of the surfactant concentration. The CMC is identified as the point of inflection in the curve, where the slope changes significantly. wikipedia.orgnih.gov

Fluorescence Spectroscopy : This sensitive technique uses a fluorescent probe that exhibits different fluorescence characteristics in the polar aqueous environment versus the nonpolar micellar core. rsc.org An abrupt change in the fluorescence intensity or a shift in the emission wavelength as a function of surfactant concentration indicates the onset of micelle formation and thus the CMC. rsc.org

Conductivity Measurements : For ionic surfactants, the formation of micelles, which are larger and less mobile than individual ions, leads to a change in the slope of the molar conductivity versus concentration curve.

Calorimetry : Isothermal titration calorimetry (ITC) can measure the heat changes associated with micelle formation, allowing for the determination of the CMC and the enthalpy of micellization.

While the precise CMC for octyl alpha-D-galactopyranoside is subject to experimental conditions, the related compound n-octyl-β-D-glucopyranoside has a reported CMC of approximately 22 mM. lu.se

The processes of adsorption at the air-water interface and micellization in the bulk solution are spontaneous and can be described by thermodynamic parameters, primarily the standard Gibbs free energy of adsorption (ΔGads) and micellization (ΔGmic).

Both ΔGads and ΔGmic are typically negative, indicating that both processes are thermodynamically favorable. The spontaneity is primarily driven by a large positive entropy change resulting from the release of structured water molecules from around the hydrophobic alkyl chains (the hydrophobic effect), which outweighs the negative entropy of organizing surfactant molecules into micelles.

Studies on the closely related compound n-octyl-β-D-glucopyranoside show that the standard free energy of micellization can be determined directly from the CMC, while the free energy of adsorption can be calculated from surface tension isotherms using models like the Langmuir or Szyszkowski equations. nih.gov

| Thermodynamic Parameter | Description | Significance |

|---|---|---|

| ΔGmic (Gibbs Free Energy of Micellization) | The change in free energy when surfactant monomers transfer from the aqueous solution to the micellar state. A negative value indicates spontaneous micelle formation. | Quantifies the thermodynamic driving force for self-assembly into micelles. It is directly related to the CMC value. |

| ΔGads (Gibbs Free Energy of Adsorption) | The change in free energy when surfactant monomers move from the bulk solution to the air-water interface. A negative value indicates spontaneous adsorption. | Measures the surface activity of the surfactant; a more negative value implies a greater tendency to adsorb at interfaces and lower the surface tension. nih.gov |

The self-assembly properties of alkyl glycosides are highly sensitive to their molecular architecture, specifically the length of the alkyl chain and the stereochemistry of the glycosidic bond (anomeric configuration).

Impact of Anomeric Configuration : The orientation of the alkyl chain relative to the sugar ring (axial vs. equatorial) differs between α- and β-anomers. This affects the packing of the hydrophilic headgroups in a micelle. Research on n-hexadecyl-d-maltopyranoside anomers has shown that the anomeric configuration significantly influences self-assembly. nih.gov The β-anomer allowed for closer packing of the headgroups, which reduced the curvature of the micelle and promoted the formation of highly elongated, rigid structures. nih.gov Conversely, the α-anomer formed smaller micelles and exhibited a lower CMC. nih.gov These differences are attributed to distinct intermolecular interactions between the sugar headgroups. nih.gov Similar principles apply to this compound, where the alpha configuration dictates a specific headgroup interaction pattern that influences micelle size, shape, and CMC.

Impact of Alkyl Chain Length : The length of the hydrophobic alkyl chain has a profound effect on micellization. Increasing the chain length enhances the hydrophobicity of the molecule, providing a stronger driving force for micelle formation. This generally leads to:

A lower Critical Micelle Concentration (CMC).

A larger aggregation number (more molecules per micelle).

Potential transitions in micelle shape from spherical to more elongated or cylindrical structures.

Homo-micelles are aggregates formed from a single type of surfactant, in this case, this compound. Above the CMC, these molecules self-assemble into micelles where the hydrophobic octyl tails form a core, shielded from water by a corona of hydrophilic galactose headgroups. wikipedia.org The structure of these micelles, whether spherical or ellipsoidal, depends on the molecular packing parameter, which is influenced by temperature and concentration. nih.gov

Hetero-micelles are mixed micelles formed from two or more different surfactants. This compound, as a non-ionic surfactant, can co-assemble with other non-ionic, ionic, or zwitterionic surfactants. The formation of hetero-micelles can lead to synergistic effects, where the properties of the mixed system are more favorable than those of the individual components. For instance, studies on mixed systems of n-octyl-β-D-glucopyranoside and the anionic surfactant sodium dodecyl sulfate (B86663) (SDDS) have been conducted to understand their mixed micelle properties. researchgate.net The inclusion of a non-ionic glycoside can shield the electrostatic repulsion between the ionic headgroups of a surfactant like SDDS, often resulting in a lower CMC for the mixture than for the individual ionic surfactant.

Lyotropic and Thermotropic Liquid Crystalline Phases

At concentrations significantly above the CMC, alkyl galactopyranosides can form lyotropic liquid crystalline phases, which are ordered states of matter that arise from the interaction of the amphiphile with a solvent (typically water). wikipedia.org These phases exhibit properties intermediate between those of a liquid and a solid crystal. nih.gov Some alkyl glycosides also exhibit thermotropic phases, where transitions occur as a function of temperature alone. researchgate.net

The specific liquid crystalline phase formed by this compound depends on the surfactant concentration and temperature. Characterization of these highly ordered structures is typically performed using techniques like Small-Angle X-ray Scattering (SAXS) to determine periodicity and geometry, Polarized Optical Microscopy (POM) to identify anisotropic textures, and Differential Scanning Calorimetry (DSC) to detect phase transition temperatures and enthalpies. researchgate.netipme.ru

While detailed phase diagrams for this compound are specific, studies on the closely related n-octyl glucoside anomers provide excellent models for the types of phases formed. researchgate.netnih.gov

Lamellar Phase (Lα) : This phase consists of surfactant bilayers separated by layers of water. wikipedia.org The hydrophobic alkyl chains are in a disordered, liquid-like state within the interior of the bilayer, while the hydrophilic galactose heads are hydrated at the bilayer-water interface. researchgate.net This structure is analogous to the lipid bilayers found in cell membranes. wikipedia.org

Normal Hexagonal Phase (Hı) : This phase is composed of long, cylindrical micelles (containing the hydrophobic cores) that are packed into a two-dimensional hexagonal array. nih.govresearchgate.net The space between the cylinders is filled with the aqueous solvent.

Bicontinuous Cubic Phase (Vı) : These are highly viscous, optically isotropic phases with complex and intriguing structures. nih.gov They consist of a single, continuous surfactant bilayer that is contorted into a three-dimensional, periodic minimal surface, dividing space into two interwoven but separate continuous aqueous channels. researchgate.net Several types of cubic phases exist, distinguished by their underlying mathematical surface geometry (e.g., Pn3m, Ia3d). researchgate.net

The table below presents characteristic structural dimensions for liquid crystalline phases identified in the related n-octyl-β-D-glucopyranoside/water system, which illustrate the typical scales of these structures.

| Liquid Crystalline Phase | Structural Description | Characteristic Dimension (for n-octyl-β-D-glucopyranoside) nih.gov |

|---|---|---|

| Lamellar (Lα) | Stacked bilayers of surfactant separated by water layers. | d = 28.4 Å (inter-lamellar spacing) |

| Hexagonal (Hı) | Cylindrical micelles arranged in a 2D hexagonal lattice. | a = 36.7 Å (lattice parameter) |

| Cubic (Vı) | Complex bicontinuous structure of a surfactant bilayer in a cubic lattice. | a = 51.2 Å (lattice parameter for face-centered cubic) |

Bound Water Content within Lyotropic Phases and Hydrogen Bonding Implications

The interaction of water with the hydrophilic headgroups of amphiphilic molecules is a critical factor governing the formation and stability of lyotropic liquid crystalline phases. In the case of octyl α-D-galactopyranoside, the extent of water binding within these self-assembled structures provides insight into the nature of the hydrogen bonding network.

Studies utilizing deuterium (B1214612) nuclear magnetic resonance (²H NMR) have been instrumental in quantifying the amount of water directly associated with the surfactant headgroups in the lamellar (Lα) phase. For octyl α-D-galactopyranoside, the average number of bound water molecules per galactopyranoside headgroup has been determined to be approximately 1.5 to 2.0. figshare.comlu.se This value is notably lower than the total number of potential hydrogen bonding sites available on the galactose ring, which possesses four hydroxyl (OH) groups.

This discrepancy suggests that a significant portion of the hydroxyl groups on the galactose headgroup are engaged in strong intralayer hydrogen bonds with neighboring surfactant molecules within the same leaflet of the bilayer. figshare.comlu.se These intramolecular and intermolecular hydrogen bonds are crucial for the cohesion and stability of the lipid assembly, effectively reducing the number of sites available for binding with water molecules. The intricate balance between surfactant-surfactant and surfactant-water hydrogen bonding is thus a key determinant of the structural characteristics of the lyotropic phases formed by octyl α-D-galactopyranoside.

Optical Texture Analysis of Thermotropic Liquid Crystal Smectic A Phase

Beyond their behavior in solution, certain alkyl galactopyranosides, including octyl α-D-galactopyranoside, exhibit thermotropic liquid crystalline phases, which are formed by heating the pure compound in the absence of a solvent. The characterization of these phases through techniques such as polarized light microscopy (PLM) reveals distinct optical textures that are hallmarks of the underlying molecular arrangement.

Octyl α-D-galactopyranoside has been shown to form a smectic A (SmA) phase upon heating. figshare.com In the smectic A phase, the molecules are organized into layers, with the long molecular axes oriented, on average, perpendicular to the layer planes. When viewed under a polarized light microscope, the smectic A phase of octyl α-D-galactopyranoside displays a characteristic focal-conic texture. researchgate.net This texture arises from the tendency of the smectic layers to form layered structures around topological defects known as focal conic domains. The appearance of these textures is a definitive indicator of the presence of a smectic A phase and allows for the identification of the phase transition temperatures. Research on the closely related compound, octyl α-D-glucopyranoside, which also forms a smectic A phase, shows a transition from a crystalline solid to the liquid crystal phase at 72.3 °C, with the liquid crystal clearing to an isotropic liquid at 116.5 °C. nih.gov

Emulsification and Foaming Performance in Interfacial Science

The amphiphilic nature of octyl α-D-galactopyranoside endows it with the ability to act at interfaces, a property that is fundamental to its performance as an emulsifier and foaming agent.

Quantitative Assessment of Emulsifying Ability for Organic Solvents

An essential function of surfactants is their ability to stabilize emulsions, which are dispersions of one immiscible liquid in another. The effectiveness of a surfactant as an emulsifier is often evaluated by its capacity to stabilize an emulsion of an organic solvent in water.

The emulsifying ability of octyl α-D-galactopyranoside has been quantitatively assessed, and it has been demonstrated to be a potent emulsifier. figshare.com In a comparative study with other alkyl α-D-galactopyranosides with varying alkyl chain lengths, octyl α-D-galactopyranoside (C8) exhibited the strongest emulsifying ability for the aromatic organic solvent, toluene (B28343). figshare.com The stability of an emulsion is a key performance indicator. For an emulsion of toluene in water stabilized by octyl α-D-galactopyranoside, the volume of the emulsion remaining after a specified time provides a quantitative measure of its stability.

Table 1: Emulsifying Ability of Alkyl α-D-Galactopyranosides for Toluene

| Alkyl Chain Length | Emulsion Volume (mL) after 24h |

| Hexyl (C6) | Data not available |

| Heptyl (C7) | Data not available |

| Octyl (C8) | Strongest emulsifying ability |

| Nonyl (C9) | Data not available |

| Decyl (C10) | Data not available |

Analysis of Foaming Ability and Foam Stability

The ability of a surfactant to generate and stabilize foam is another critical interfacial property. Foam is a dispersion of a gas in a liquid, and its formation and persistence are governed by the surfactant's ability to reduce surface tension and form a resilient film at the gas-liquid interface.

The foaming properties of octyl α-D-galactopyranoside have been investigated, revealing its capacity to produce foam. figshare.com However, in comparison to its homologues, it is not the most potent foaming agent in the series. Studies have shown that nonyl α-D-galactopyranoside (C9) exhibits a more pronounced foaming ability and greater foam stability. figshare.com The foaming ability is typically quantified by measuring the initial foam volume generated under standardized conditions, while foam stability is assessed by monitoring the decay of this foam volume over time.

Table 2: Foaming Properties of Alkyl α-D-Galactopyranosides

| Alkyl Chain Length | Foaming Ability (Initial Foam Volume) | Foam Stability |

| Hexyl (C6) | Data not available | Data not available |

| Heptyl (C7) | Data not available | Data not available |

| Octyl (C8) | Moderate | Moderate |

| Nonyl (C9) | Excellent | Excellent |

| Decyl (C10) | Data not available | Data not available |

Interactions with Biological Macromolecules and Enzymes in Research Contexts

Applications in Membrane Protein Manipulation and Structural Biology

The study of integral membrane proteins presents significant challenges due to their hydrophobic nature and their residence within the lipid bilayer of cell membranes. Octyl alpha-D-galactopyranoside is one of a class of non-ionic detergents that are indispensable for overcoming these hurdles.

Detergent Properties for Solubilization and Purification of Integral Membrane Proteins

The fundamental role of this compound in this context is to act as a solubilizing agent. sigmaaldrich.com Its molecular structure, featuring a hydrophilic galactose head and a hydrophobic octyl tail, allows it to disrupt the native lipid membrane and extract embedded proteins. sigmaaldrich.comnih.gov This process forms protein-detergent complexes, where the detergent's hydrophobic tails associate with the protein's transmembrane domains, while the hydrophilic heads interface with the aqueous solvent. researchgate.netnih.gov This micellar encapsulation renders the otherwise insoluble membrane protein compatible with aqueous environments, which is a critical first step for any subsequent purification and analysis. sigmaaldrich.comsigmaaldrich.com

The purification of membrane proteins is carried out with detergent present in all solutions to maintain the integrity of the protein-detergent complexes. sigmaaldrich.com Techniques such as immobilized metal ion affinity chromatography (IMAC) and size exclusion chromatography are commonly employed to purify these complexes, with buffers consistently containing a detergent like this compound to prevent aggregation and maintain protein stability. sigmaaldrich.comcube-biotech.com

Facilitation of Membrane Protein Crystallization for X-ray Diffraction Studies

A major bottleneck in determining the three-dimensional structure of membrane proteins via X-ray crystallography is the growth of well-ordered crystals. nih.govnih.gov Detergents are essential for this process, as they form a micelle around the protein, shielding its hydrophobic surfaces and mediating the contacts that form a crystal lattice. nih.gov The characteristics of the detergent micelle, such as size and uniformity, are critical. Detergents that form large, heterogeneous micelles can hinder the formation of tight crystal packing, which is often correlated with higher diffraction quality. nih.gov

While detergents with short alkyl chains, such as octyl glucoside (a related compound), are considered favorable for crystallization, they must also effectively maintain the protein's native structure. researchgate.net The protein-detergent complex must be stable and homogeneous to be suitable for crystallization trials. nih.gov The presence of the detergent is a key variable that is optimized alongside other factors like pH, temperature, and precipitants to achieve diffraction-quality crystals. nih.gov

Design of Branched Amphiphiles for Membrane Protein Research

The limitations of conventional single-chain detergents have spurred the development of novel amphiphiles with more complex architectures. researchgate.netresearchgate.netnih.gov The goal is to create molecules that are better at stabilizing membrane proteins while forming smaller, more uniform protein-detergent complexes suitable for structural studies. nih.gov Research in this area includes creating amphiphiles with branches in their hydrophobic tails or with novel, highly branched hydrophilic headgroups. researchgate.netnih.gov For instance, mannitol-based amphiphiles and those with highly branched pentasaccharide headgroups have been shown to confer markedly increased stability to a range of membrane proteins compared to conventional detergents. researchgate.net The design of these next-generation molecules is informed by the foundational understanding of protein-detergent interactions gained from working with simpler, traditional detergents like this compound. nih.gov

Enzymatic Substrate and Inhibitor Characterization

Beyond its role in protein manipulation, this compound and its analogs are pivotal in enzymology, serving as tools to probe the mechanisms and specificity of certain enzymes.

Octyl Galactosides as Acceptor Substrates for Trans-Sialidases (e.g., Trypanosoma cruzi trans-sialidase)

The Trypanosoma cruzi trans-sialidase (TcTS) is a key enzyme for the parasite that causes Chagas' disease. nih.govfrontiersin.org TcTS transfers sialic acid from host molecules to the parasite's own surface glycoproteins, a process crucial for its survival and infectivity. nih.govfrontiersin.org To study this enzyme's function, researchers use synthetic acceptor substrates. Octyl galactosides are used for this purpose, where the terminal galactose residue acts as the acceptor for the sialic acid. nih.govrsc.orgsemanticscholar.org The efficiency of various octyl galactoside derivatives as acceptors provides critical information about the enzyme's substrate specificity and catalytic mechanism. nih.govnih.govasm.org For example, studies have shown that disaccharides like β-D-Galp(1→6)-D-Galp, when attached to an octyl chain, can be even better substrates than lactose (B1674315) for TcTS. nih.gov

Site-Specific Substitution Effects on Enzyme Recognition and Turnover

To map the precise interactions within the enzyme's active site, scientists use systematically modified octyl galactosides. nih.govrsc.orgsemanticscholar.org By making specific chemical changes at various positions on the galactose ring—for instance, by removing or altering hydroxyl groups—researchers can determine which parts of the substrate are essential for binding and for the enzymatic reaction to occur. nih.gov

Studies on TcTS using a panel of modified octyl galactosides have revealed that the enzyme is highly sensitive to changes at the 2 and 4 positions of the galactose moiety. nih.govrsc.orgsemanticscholar.org Substitution at these sites greatly reduces or completely prevents the sialylation reaction. nih.govrsc.org In contrast, modifications at the 6 position are well-tolerated, indicating that this part of the substrate is not as critical for enzyme recognition and that even bulky groups can be added here without negatively affecting the enzyme's turnover rate. nih.govrsc.orgsemanticscholar.org This detailed mapping provides a molecular blueprint of the enzyme's acceptor binding site. nih.gov

Interactive Data Table: Effect of Galactose Ring Substitution on TcTS Activity

The following table summarizes findings on how substitutions at different positions of the octyl galactoside's galactose ring affect its ability to act as a substrate for Trypanosoma cruzi trans-sialidase (TcTS).

| Substitution Position | Tolerance by TcTS | Impact on Sialylation | Reference |

| 2-position | Intolerant | Greatly diminishes or prevents | nih.govrsc.orgsemanticscholar.org |

| 3-position | Tolerant | Limited inhibitory effect noted | nih.gov |

| 4-position | Intolerant | Greatly diminishes or prevents | nih.govrsc.orgsemanticscholar.org |

| 6-position | Well-tolerated | Sialylated product is formed | nih.govrsc.orgsemanticscholar.org |

Fluorogenic Substrate Applications for Glycosidase Activity Assays (e.g., α-galactosidase)

Fluorogenic substrates are instrumental in the sensitive detection of enzyme activity. In the context of glycosidases, such as α-galactosidase, synthetic substrates that release a fluorescent molecule upon enzymatic cleavage are widely used. While octyl α-D-galactopyranoside itself is not a fluorogenic substrate, its structural analogs, like 4-methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal), serve this purpose effectively. caymanchem.comabcam.com

The assay principle involves the hydrolysis of the glycosidic bond in 4-MU-α-Gal by α-galactosidase, which releases the fluorescent compound 4-methylumbelliferone (B1674119) (4-MU). caymanchem.com The resulting fluorescence can be measured, providing a direct correlation to the enzyme's activity. scientificlabs.com This method is particularly significant in the diagnosis and research of conditions like Fabry disease, a lysosomal storage disorder caused by deficient α-galactosidase A activity. nih.govnih.gov The fluorescence of the released 4-MU is pH-dependent, with an emission maximum around 445-454 nm. caymanchem.com

However, the use of 4-MU-based substrates is not without its challenges. A significant portion of compounds in chemical libraries exhibit natural fluorescence in the same blue region of the spectrum, which can lead to false-positive results in high-throughput screening. nih.gov To address this, alternative fluorogenic substrates, such as resorufinyl α-D-galactopyranoside, have been developed. This substrate releases resorufin, which emits red fluorescence, thereby reducing interference from autofluorescent compounds and other sources like dust. nih.gov

Table 1: Comparison of Fluorogenic Substrates for α-Galactosidase

| Substrate | Fluorophore | Emission Maximum (nm) | Advantages | Disadvantages |

| 4-Methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal) | 4-Methylumbelliferone | ~440-454 caymanchem.comnih.gov | Commercially available, well-established assays sigmaaldrich.comchemimpex.com | Prone to interference from fluorescent compounds nih.gov |

| Resorufinyl α-D-galactopyranoside | Resorufin | ~590 nih.gov | Reduced interference from autofluorescence nih.gov | Newer substrate, may not be as widely available |

| p-Nitrophenyl-α-D-galactopyranoside | p-Nitrophenol | N/A (Chromogenic) | Colorimetric detection, avoids fluorescence interference | Generally less sensitive than fluorogenic assays nih.gov |

Mechanism of Competitive Enzyme Inhibition by Octyl Galactopyranosides

Enzyme inhibitors are crucial tools for studying enzyme mechanisms and for the development of therapeutics. Competitive inhibitors function by binding to the active site of an enzyme, thereby preventing the substrate from binding. khanacademy.org This type of inhibition can be overcome by increasing the substrate concentration. youtube.com

While direct studies on the competitive inhibition mechanism of octyl α-D-galactopyranoside are specific, research on analogous compounds like octyl β-D-glucopyranoside provides valuable insights. For instance, 1-O-n-octyl-β-D-glucopyranoside has been shown to be a competitive inhibitor of the Na+-dependent D-glucose cotransporter in intestinal brush-border membranes. nih.gov This inhibition is demonstrated by the fact that the inhibitor competes with the natural substrate, D-glucose, for binding to the transporter. nih.gov

Similarly, α-ketoglutarate acts as a competitive inhibitor of Escherichia coli enzyme I by binding to its active site. nih.gov In the case of galactosidases, galactose itself can act as a noncompetitive inhibitor. researchgate.net The octyl group of octyl galactopyranosides likely interacts with hydrophobic pockets within or near the active site of enzymes, while the galactose moiety interacts with the specific sugar-binding residues. This dual interaction can lead to effective competitive inhibition by blocking the entry or proper binding of the natural substrate.

Substrate Specificity and Catalytic Efficiency of Glycoside Hydrolases Towards Galactopyranosides

Glycoside hydrolases (GHs) are a diverse group of enzymes that cleave glycosidic bonds in carbohydrates. wikipedia.orggbiosciences.com Their substrate specificity is a key characteristic that determines their biological function. nih.gov The study of how GHs interact with various substrates, including synthetic ones like octyl α-D-galactopyranoside, helps to elucidate their catalytic mechanisms and specificity determinants. uvic.ca

Studies on α-galactosidases from various sources have determined their kinetic parameters using different substrates. For example, an extracellular α-galactosidase from Trichoderma sp. exhibited a Km of 0.5 mM and a Vmax of 10 mM/s with its substrate. nih.gov Human α-galactosidase A has been studied using para-nitrophenyl-α-galactose (pNP-α-Gal) as a substrate. nih.gov The specificity of these enzymes is not absolute; they can often hydrolyze a range of α-galactosides, although with varying efficiencies. nih.gov

Table 2: Kinetic Parameters of Selected α-Galactosidases with Different Substrates

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Trichoderma sp. | p-Nitrophenyl-α-D-galactopyranoside | 0.5 | 1.30 (U mg⁻¹) | nih.gov |

| Escherichia coli | p-Nitrophenyl-α-D-galactopyranoside | 0.12 | Not specified | nih.gov |

| Lactobacillus helveticus ATCC 10797 | p-Nitrophenyl-α-D-galactopyranoside | 3.83 | 416.44 | researchgate.net |

| Aspergillus sp. D-23 | Melibiose | Not specified | Not specified | mdpi.com |

| Human α-Galactosidase A | para-Nitrophenyl-α-galactose | Not specified | Not specified | nih.gov |

Glycoconjugate Recognition and Mimicry

The selective recognition of carbohydrates by proteins is fundamental to many biological processes. The study of synthetic molecules that can mimic this recognition is a burgeoning field with potential applications in diagnostics and therapeutics.

Carbohydrate Recognition by Porphyrin-Based Molecularly Imprinted Polymers

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have binding sites that are complementary in shape, size, and functionality to a target molecule. nih.gov Porphyrin-based MIPs have been developed for the specific recognition of carbohydrates. nih.govresearchgate.net These polymers utilize a urea-appended porphyrin functional monomer to create high-affinity and selective binding sites for carbohydrates. nih.gov

The imprinting process involves polymerizing the functional monomers around a template carbohydrate molecule, such as a galactoside. After polymerization, the template is removed, leaving behind a cavity that is specifically shaped to rebind the template or structurally similar molecules. nih.gov Porphyrin-based MIPs have demonstrated the ability to differentiate between closely related carbohydrates, with the selectivity correlating to the structure of the template used in the imprinting process. nih.gov This technology holds promise for the development of synthetic receptors for specific glycans, including those containing octyl α-D-galactopyranoside.

Synthesis and Binding Profiles of Synthetic Lectin Mimics

Lectins are natural carbohydrate-binding proteins that exhibit high specificity for their target sugars. The development of synthetic molecules that can mimic the function of lectins is an active area of research. Recently, the first synthetic mimic of galectins, a class of β-galactoside-binding lectins, has been designed and synthesized. nih.gov

This synthetic lectin mimic has shown a significant preference for n-octyl-β-D-galactoside over n-octyl-β-D-glucoside, with a selectivity of over 65-fold. nih.gov Molecular modeling studies have revealed that the high degree of interaction complementarity between the synthetic mimic and the galactoside is very similar to that observed in natural galectins. nih.gov This includes key interactions such as C-H•••π stacking with an aromatic residue and hydrogen bonding with the axial hydroxyl group of the galactose unit. The development of such synthetic mimics opens up new avenues for creating molecules that can selectively target and bind to specific carbohydrates for various biotechnological and biomedical applications. nih.gov

Computational and Theoretical Investigations of Octyl α D Galactopyranoside Systems

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of molecules like octyl α-D-galactopyranoside can be understood at an electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Intramolecular Hydrogen Bonding and Conformational Stability

Density Functional Theory (DFT) has been employed to investigate the conformational landscape of octyl α-D-galactopyranoside and its epimer, octyl α-D-glucoside. These studies, performed at the B3LYP/6-311++G** level of theory, have focused on optimizing the geometries of different conformers, namely the gauche-trans (gt), gauche-gauche (gg), and trans-gauche (tg) rotamers of the hydroxymethyl group at the C6 position. researchgate.net

A key finding from these calculations is the significant role of intramolecular hydrogen bonds in determining the conformational stability. researchgate.net For instance, in the related octyl α-D-glucoside, the gg and tg conformers, which possess two intramolecular hydrogen bonds, are found to be more stable than the gt conformer, which only has one. researchgate.net In contrast, octyl α-D-galactopyranoside, due to the axial orientation of the hydroxyl group at the C4 position, can only form one conventional intramolecular hydrogen bond (HO6···O5). This difference in hydrogen bonding capability contributes to variations in stability and has been correlated with experimental observations, such as liquid crystal clearing transition temperatures. researchgate.net The presence of both conventional (e.g., HO4…O6) and unconventional hydrogen bonds has been analyzed using the Atoms in Molecules (AIM) approach to characterize their nature. researchgate.net

In Silico Prediction of Biological Activities

In silico methods provide a rapid and cost-effective means of predicting the potential biological activities of chemical compounds. These computational tools leverage existing knowledge of structure-activity relationships to forecast a substance's likely pharmacological effects.

Prediction of Activity Spectra for Substances (PASS) Analysis of Galactopyranoside Esters

The Prediction of Activity Spectra for Substances (PASS) is a web-based tool that predicts a wide range of biological activities based on the structural formula of a compound. nih.govyoutube.com The prediction algorithm is based on Bayesian estimates and compares the structure of a new compound with the structures of well-known biologically active substances in its database. nih.govgenexplain.com The results are presented as a probability of being active (Pa) and a probability of being inactive (Pi). genexplain.com

PASS analysis has been utilized to predict the antimicrobial potential of various galactopyranoside esters. For a series of methyl-β-D-galactopyranoside (MDG) esters, PASS predictions indicated a higher probability for antifungal activity compared to antibacterial activity. nih.govsemanticscholar.org For example, predicted Pa values for antibacterial activity were in the range of 0.52 < Pa < 0.58, while for antifungal activity, they were between 0.66 < Pa < 0.70. nih.gov These in silico predictions were subsequently supported by in vitro antimicrobial evaluations, which showed that the MDG esters indeed possessed more potent antifungal properties. nih.gov In some cases, the predicted antifungal activity was comparable to that of the standard antifungal drug, fluconazole (B54011). nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that have become indispensable in drug discovery and molecular biology. They are used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Molecular Docking Simulations for Understanding Ligand-Target Interactions

Molecular docking simulations have been instrumental in elucidating the interactions between galactopyranoside derivatives and their biological targets. These simulations help to rationalize experimental findings and provide insights into the molecular basis of their activity.

For instance, to understand the higher antifungal potential of certain methyl-β-D-galactopyranoside (MDG) esters, as suggested by PASS analysis and in vitro tests, molecular docking was performed with sterol 14α-demethylase from Aspergillus fumigatus (PDB ID: 4UYL). nih.gov The results of these simulations supported the experimental antifungal data, with some MDG esters showing higher binding energies than the antifungal drug fluconazole. nih.gov Similarly, docking studies of MDG esters against the macrolide phosphotransferase (MPH) enzyme were conducted to explore their potential as antibacterial agents. semanticscholar.org

In other studies, molecular docking has been used to investigate the binding of methyl β-D-galactopyranoside analogs to the SARS-CoV-2 main protease (Mpro). mdpi.com These simulations revealed that modifications to the galactopyranoside structure, such as the addition of long carbon chains or aromatic rings, can significantly increase the binding affinity to the target protein. mdpi.com The stability of these docked complexes has been further investigated using molecular dynamics (MD) simulations, which provide information on the dynamic behavior and conformational changes of the ligand-protein complex over time. mdpi.comnih.gov

Thermodynamic Modeling of Interfacial Processes

The behavior of amphiphilic molecules like octyl α-D-galactopyranoside at interfaces is crucial for their applications in various fields. Thermodynamic modeling allows for a quantitative understanding of processes such as adsorption and micellization.

While specific thermodynamic modeling studies focused solely on octyl α-D-galactopyranoside are not extensively detailed in the provided context, related studies on similar compounds like n-octyl-β-d-glucopyranoside (OGP) highlight the approaches used. For OGP, measurements of surface tension, density, and viscosity of aqueous solutions have been used to determine the Gibbs surface excess concentration at the water-air interface and the critical micelle concentration (CMC). researchgate.net Thermodynamic models, such as the Joos equation, can be used to analyze the measured surface tension values. researchgate.net Furthermore, a surface-thermodynamic approach can quantitatively describe the adhesion of surfactants to different surfaces. researchgate.net These methodologies provide a framework for the potential thermodynamic modeling of interfacial processes involving octyl α-D-galactopyranoside.

Current Research Trends and Future Perspectives in Octyl α D Galactopyranoside Studies

Development of Novel Amphiphilic Glycosides with Tailored Properties

The amphiphilic nature of octyl α-D-galactopyranoside, arising from its hydrophilic galactopyranoside head and lipophilic octyl tail, is the foundation of its utility. Current research is focused on rationally modifying this structure to create novel amphiphilic glycosides with precisely tailored properties for specific applications.

One major trend involves the modification of natural saponins, which are structurally similar glycosides, to enhance their amphiphilic characteristics. For instance, by introducing long-chain alkyl groups via esterification into the glycosyl portion of tea saponin, researchers have successfully created organogels. nih.gov This approach highlights a strategy where the hydrophobic-hydrophilic balance can be fine-tuned to control the self-assembly process, leading to different morphologies and functionalities. nih.gov The balance of these forces is critical in the self-assembly of amphiphilic molecules in liquids, potentially resulting in various structures. nih.gov

Saponins, in general, consist of a hydrophilic sugar moiety linked to a lipophilic aglycone, which gives them their amphiphilic nature and unique functional properties. nih.govresearchgate.net Their ability to form stable foams and complexes with other molecules makes them valuable as natural emulsifiers and stabilizers in the food industry. nih.gov The inherent biological activities of saponins, such as antimicrobial and anticancer effects, further drive the development of novel glycoside structures. nih.govresearchgate.net

Future research in this area will likely focus on creating a diverse library of octyl α-D-galactopyranoside derivatives with varied alkyl chain lengths, modified sugar headgroups, and different linker chemistries. This will enable the precise control of properties such as critical micelle concentration (CMC), detergency, and biocompatibility for applications ranging from drug delivery to personal care products.

Interactive Data Table: Properties of Modified Amphiphilic Glycosides

| Modification Strategy | Resulting Property/Application | Key Driving Forces |

| Introduction of long-chain alkyl groups into tea saponin | Formation of stable organogels | Hydrogen bonding and hydrophobic interactions |

| Varying the sugar moiety and aglycone in saponins | Natural emulsifiers, foaming agents, stabilizers | Amphiphilic nature |

| Tailoring hydrophobic/hydrophilic balance | Control over self-assembly and morphology | Balance of hydrophobic and hydrophilic forces |

Advances in Enzymatic Glycosylation for Sustainable Synthesis

The chemical synthesis of alkyl glycosides like octyl α-D-galactopyranoside has traditionally been a multi-step process often requiring harsh conditions and toxic catalysts. researchgate.net A significant and promising trend is the shift towards enzymatic glycosylation, which offers a more sustainable and efficient alternative.

Enzymes such as β-glycosidases are increasingly being used for the synthesis of alkyl-glycosides. researchgate.net These enzymes, readily available from microbial sources, exhibit broad substrate specificity and high stereoselectivity, allowing for the production of specific anomers (α or β) without the need for complex protection and deprotection steps. researchgate.net The enzymatic approach is more environmentally benign compared to the Fischer glycosylation reactions used in commercial production. researchgate.net

Research is actively exploring various strategies to enhance the yield and efficiency of enzymatic synthesis. Key parameters being optimized include water activity, the nature of the glycosyl donor, pH, temperature, and the source of the enzyme. researchgate.net The use of two-phase solvent systems, where the alcohol substrate is in an organic phase and the enzyme and glycosyl donor are in an aqueous phase, has shown promise in improving product yields by shifting the reaction equilibrium towards synthesis. agriculturejournals.cz Furthermore, enzyme immobilization is another strategy being investigated to improve stability and reusability, making the process more economically viable. researchgate.netmdpi.com

Glycoside hydrolases can be engineered to function as "glycosynthases," which are mutant enzymes capable of assembling glycosides without the risk of hydrolysis. ubc.ca This technology provides access to valuable glycans that can be used as functional probes or even as therapeutic agents. ubc.ca

The future of octyl α-D-galactopyranoside synthesis lies in the development of robust and highly efficient enzymatic systems. This includes the discovery of novel enzymes with desired specificities and stabilities, as well as the engineering of existing enzymes to improve their catalytic efficiency and substrate scope.

Interactive Data Table: Comparison of Synthesis Methods for Alkyl Glycosides

| Parameter | Chemical Synthesis (Fischer Glycosylation) | Enzymatic Synthesis |

| Conditions | Extreme temperatures and pressures | Mild (physiological) conditions |

| Catalysts | Often toxic (e.g., strong acids) | Biocatalysts (enzymes) |

| Stereoselectivity | Often produces a mixture of anomers (α and β) | High stereoselectivity (produces specific anomers) |